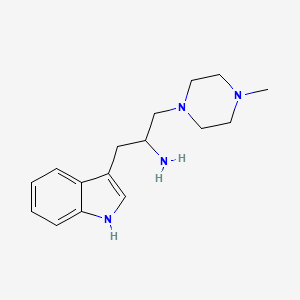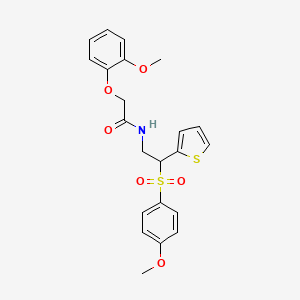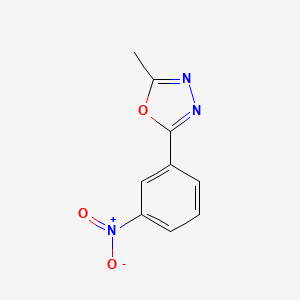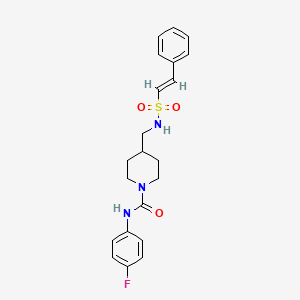
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, also known as ALKS 5461, is a novel drug candidate that has been developed for the treatment of major depressive disorder (MDD). It is a combination of buprenorphine, a partial agonist of the mu-opioid receptor, and samidorphan, an antagonist of the mu-opioid receptor. ALKS 5461 is expected to be a safer and more effective alternative to traditional antidepressants, which often have significant side effects and limited efficacy.
Wissenschaftliche Forschungsanwendungen
Dual Inhibitor Potential
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine and its derivatives have been explored for their potential as dual inhibitors. Specifically, indole derivatives have been identified as cholinesterase and monoamine oxidase dual inhibitors, suggesting their potential application in treating neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
Synthesis of Novel Compounds
This compound has been involved in the synthesis of new chemical entities. For instance, derivatives of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide have been synthesized from it, leading to new structures with potential medicinal value (Yang Jing, 2010).
Reactions and Rearrangements
Reactions involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been studied to produce rearranged amides, which could be used to produce various substituted tryptamines or indole-3-acetic acids, demonstrating the versatility of this compound in synthetic organic chemistry (Sanchez & Parcell, 1990).
Serotonin Receptor Ligands
Indole derivatives, including compounds structurally similar to 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine, have been identified as potent ligands for serotonin receptors. These compounds have been investigated for their therapeutic potential in treating cognitive impairments, showcasing their significance in neuroscience and pharmacology (Latacz et al., 2019).
Antimicrobial Applications
Some derivatives of this compound have demonstrated promising antimicrobial activities against various bacteria and yeast, indicating potential applications in the development of new antimicrobial agents (Behbehani et al., 2011).
Synthesis Techniques
Novel synthesis techniques involving 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been developed. For instance, efficient syntheses of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones have been reported, showcasing advances in stereoselective synthesis (Peng et al., 2013).
DNA Binding Studies
Certain indole derivatives related to this compound have been studied for their ability to bind to DNA's minor groove, indicating potential applications in molecular biology and drug development (Clark et al., 1998).
Anticancer Activity
Derivatives of 1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine have been synthesized and evaluated for their anticancer activity, with several compounds showing moderate-to-potent antiproliferative activities against various cancer cell lines (Jiang et al., 2016).
Eigenschaften
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-19-6-8-20(9-7-19)12-14(17)10-13-11-18-16-5-3-2-4-15(13)16/h2-5,11,14,18H,6-10,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGWTDIHYZXFPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Indol-3-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2617689.png)

![4-(4-ethoxyphenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617691.png)



![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2617695.png)

![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)

![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)